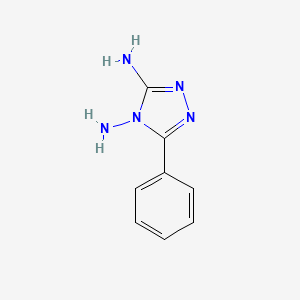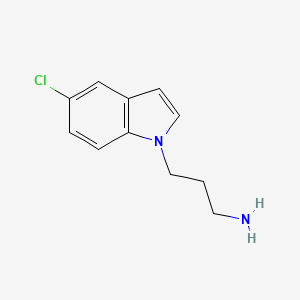
3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,1-Dióxido de 3-metil-4-(fenilsulfonil)-2,5-dihidrotiofeno es un compuesto heterocíclico que pertenece a la clase de derivados del tiofeno. Los tiofenos son conocidos por sus propiedades aromáticas y se utilizan ampliamente en la síntesis orgánica debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1,1-Dióxido de 3-metil-4-(fenilsulfonil)-2,5-dihidrotiofeno normalmente implica la reacción de derivados de tiofeno con cloruros de sulfonilo en condiciones controladas. Un método común incluye el uso de una base como la piridina para facilitar la reacción entre el 3-metiltiofeno y el cloruro de fenilsulfonilo. La reacción generalmente se lleva a cabo a temperatura ambiente, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso sobre las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos. Esto asegura la producción eficiente del 1,1-Dióxido de 3-metil-4-(fenilsulfonil)-2,5-dihidrotiofeno a mayor escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,1-Dióxido de 3-metil-4-(fenilsulfonil)-2,5-dihidrotiofeno experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean reactivos como los halógenos, los agentes de nitración y los agentes de sulfonación en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y diversos derivados de tiofeno sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El 1,1-Dióxido de 3-metil-4-(fenilsulfonil)-2,5-dihidrotiofeno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de materiales electrónicos orgánicos, como diodos emisores de luz orgánicos (OLED) y transistores de efecto de campo orgánico (OFET).
Mecanismo De Acción
El mecanismo de acción del 1,1-Dióxido de 3-metil-4-(fenilsulfonil)-2,5-dihidrotiofeno implica su interacción con varios objetivos moleculares. El grupo sulfonilo puede formar fuertes enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. Además, el anillo de tiofeno puede participar en interacciones π-π con residuos aromáticos en proteínas, afectando su función. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Tiazoles: Estos compuestos también contienen un átomo de azufre en un anillo de cinco miembros y exhiben actividades biológicas similares.
Isoxazoles: Con un átomo de oxígeno en el anillo, los isoxazoles comparten algunas propiedades químicas con los tiofenos.
Triazoles: Estos heterociclos que contienen nitrógeno son conocidos por sus diversas actividades farmacológicas.
Unicidad
El 1,1-Dióxido de 3-metil-4-(fenilsulfonil)-2,5-dihidrotiofeno es único debido a la presencia del grupo fenilsulfonilo, que confiere una reactividad química y posibles actividades biológicas distintas. Su capacidad de sufrir diversas transformaciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Fórmula molecular |
C11H12O4S2 |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
LHDWXJHZEYPUIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)


![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)

![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)

![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)

